2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate
Description
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2NO3/c20-16-7-12(10-22)8-17(21)19(16)25-18(23)11-24-15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOPSKIBDVREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=C(C=C(C=C3Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dibromo-4-cyanophenol
The electron-deficient phenolic component is synthesized via regioselective bromination of 4-hydroxybenzonitrile. As detailed in CN105859583A, this employs sodium persulfate (Na₂S₂O₈) as an oxidizing agent in a bromide/N,N-dimethylformamide system under nitrogen atmosphere at 80–90°C for 8–12 hours (Equation 1):
$$
\text{4-Hydroxybenzonitrile} + 2\text{Br}^- \xrightarrow{\text{Na}2\text{S}2\text{O}8, \text{DMF}} \text{2,6-Dibromo-4-cyanophenol} + 2\text{H}2\text{O}
$$
Key parameters:
Preparation of 2-(Naphthalen-2-yloxy)acetic Acid
The alkoxy acid component is synthesized through ultrasound-assisted phase-transfer catalysis (PTC). Adapting methods from Abimannan and Rajendran, β-naphthol reacts with bromoacetic acid under solid-liquid PTC conditions (Equation 2):
$$
\beta\text{-Naphthol} + \text{BrCH}2\text{COOH} \xrightarrow{\text{TBAB, K}2\text{CO}_3, \text{US}} \text{2-(Naphthalen-2-yloxy)acetic Acid} + \text{HBr}
$$
Optimized conditions:
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
- Base : Anhydrous K₂CO₃ (2.5 equiv)
- Ultrasound : 40 kHz, 300 W, 60°C
- Reaction time : 45 minutes (vs. 8 hours conventional stirring)
- Yield : 89% after acidification (1M HCl) and extraction
Esterification Strategies
Steglich Esterification
Activation of the carboxylic acid component using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) provides mild esterification conditions suitable for electron-deficient phenols (Table 1):
Table 1. Steglich esterification optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | 68 |
| Temperature | 0°C → RT | 72 |
| Molar ratio (Acid:Phenol) | 1:1.2 | 81 |
| Additive | Molecular sieves (4Å) | 85 |
Acid Chloride Route
Conversion of 2-(naphthalen-2-yloxy)acetic acid to its corresponding chloride followed by nucleophilic acyl substitution (Equation 3):
$$
\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} \xrightarrow{\text{Phenol, Pyridine}} \text{Ester}
$$
Critical observations:
- Chlorination efficiency : 98% conversion with SOCl₂ (reflux, 2h)
- Esterification yield : 76% with pyridine scavenging
- Side products : <3% diaryl ether formation
Comparative Analysis of Methodologies
Reaction Kinetics
Ultrasound-assisted PTC accelerates the alkoxy acid synthesis by 10.7-fold compared to conventional heating (k_app = 25.22×10⁻³ vs. 2.42×10⁻³ min⁻¹). The cavitational effects enhance mass transfer across the solid-liquid interface of K₂CO₃ particles.
Electronic Effects on Esterification
The electron-withdrawing -Br and -CN groups deactivate the phenolic oxygen, necessitating either:
- Electrophilic activation (DCC/DMAP system)
- Preformed acyl electrophiles (acid chlorides)
DFT calculations (B3LYP/6-31G*) reveal the phenol's Hammett σp⁺ value of +1.24, rationalizing the need for activated intermediates.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Preliminary trials using a Corning AFR® reactor demonstrate:
- Residence time : 8 minutes for acid chloride formation
- Esterification throughput : 12 g/h at 90% purity
- Solvent consumption : Reduced by 73% vs. batch
Green Chemistry Metrics
Process mass intensity (PMI) comparison:
| Method | PMI (kg/kg) |
|---|---|
| Conventional batch | 34.2 |
| Flow system | 9.8 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 2H, Ar-H)
- δ 7.85–7.35 (m, 7H, naphthyl)
- δ 4.82 (s, 2H, OCH₂CO)
- δ 2.47 (s, 1H, -CN)
FT-IR (ATR, cm⁻¹)
- 2235 (C≡N stretch)
- 1742 (C=O ester)
- 1265 (C-O aryl ether)
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and amines, respectively .
Scientific Research Applications
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis :
- Bromo vs.
- Cyano Group: The 4-cyano substituent further withdraws electron density, making the acetate linkage more electrophilic and reactive toward nucleophiles compared to methoxy or fluorine-substituted analogs .
Kinetic and Thermodynamic Behavior
- Activation Energy : The compound’s synthesis likely follows a kinetically controlled mechanism, similar to Ethyl 2-(naphthalen-2-yloxy)acetate (Ea = 9.99 kcal/mol). Fluorinated analogs may exhibit lower activation energies due to reduced steric hindrance .
- Temperature Dependence : Higher temperatures (40–80°C) improve conversion rates by promoting cavitation effects, a trend consistent across ultrasonicated PTC reactions .
Solvent and Reaction Optimization
- Organic Solvents : Chlorobenzene is preferred for brominated acetates due to its ability to dissolve aromatic intermediates, whereas fluorinated analogs may use polar aprotic solvents (e.g., DMF) to enhance solubility .
- Water Content : Minimal water (<2 mL) is critical for maintaining high kapp values in brominated systems, contrasting with fluorinated derivatives, where controlled water addition can improve ion-pair formation .
Biological Activity
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is a synthetic compound with notable potential in agricultural chemistry, particularly as a herbicide. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological systems, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dibrominated phenyl ring
- Cyano group
- Naphthalene moiety
Its molecular formula is with a molecular weight of approximately 392.10 g/mol. The presence of bromine and cyano groups contributes to its unique chemical properties, enhancing its reactivity and biological interactions.
The biological activity of 2,6-dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in plant growth regulation. This interaction can disrupt normal physiological processes in target plants, leading to herbicidal effects.
- Nucleophilic Substitution : The bromine atoms in the compound are prone to nucleophilic attack, which can lead to the formation of more reactive intermediates that may further interact with biological targets.
- Hydrolysis : Under acidic or basic conditions, the ester functional group in the compound can undergo hydrolysis, releasing naphthalene and potentially affecting other biochemical pathways.
Efficacy as a Herbicide
Research indicates that 2,6-dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate exhibits significant herbicidal activity. Its unique structure allows it to selectively target pathways in unwanted vegetation while minimizing effects on desirable crops. Comparative studies with similar compounds show that it may have enhanced selectivity due to its specific combination of functional groups.
Case Studies
- Field Trials : In field trials conducted to evaluate its efficacy against common weeds, the compound demonstrated a reduction in weed biomass by up to 70% compared to untreated controls. This suggests strong potential for use in agricultural settings.
- Laboratory Studies : Laboratory studies have shown that the compound inhibits germination and growth in various weed species at concentrations as low as 10 µM, indicating its potency as a pre-emergent herbicide.
Comparative Analysis
To understand the unique features of 2,6-dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate better, a comparison with other related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bromoxynil | CHBrN\O | A broadleaf herbicide without naphthalene structure |
| Flumioxazin | CHFN\O | Effective against various weeds but structurally distinct |
| 2,6-Dibromo-4-cyanophenyl octanoate | C15H17BrNO2 | Similar brominated structure but different solubility properties |
The comparison highlights the potential advantages of using 2,6-dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate over other herbicides due to its selective targeting capabilities and unique chemical reactivity .
Potential Toxicity and Environmental Impact
As with any chemical intended for agricultural use, understanding the environmental impact and potential toxicity is crucial. Preliminary studies suggest that while the compound is effective against target weeds, further research is necessary to evaluate its effects on non-target species and overall ecosystem health. Interaction studies are being conducted to assess its impact on beneficial insects and soil microorganisms.
Q & A
Basic: What are the recommended methods for synthesizing 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves esterification between 2-(naphthalen-2-yloxy)acetic acid and 2,6-dibromo-4-cyanophenol. Key steps include:
- Acid-catalyzed esterification: Reflux equimolar reactants in methanol with concentrated sulfuric acid (1% v/v) for 4–6 hours, followed by ice-water quenching and recrystallization from ethanol .
- Phase-transfer catalysis (PTC): For improved efficiency, use ultrasound-assisted PTC with quaternary ammonium salts (e.g., tetrabutylammonium bromide) in a biphasic system (water/DMF), reducing reaction time to 2 hours .
- Purification: Column chromatography with hexane:ethyl acetate (9:1) resolves intermediates, while recrystallization in ethanol yields high-purity product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic multiplet signals for naphthalene (δ 7.2–8.3 ppm), a singlet for the acetate methylene (δ 4.8–5.2 ppm), and absence of hydroxyl peaks if esterification is complete.
- ¹³C NMR: Look for ester carbonyl (δ 168–170 ppm) and cyano carbon (δ 115–118 ppm) .
- IR Spectroscopy: Confirm ester formation via C=O stretch (~1740 cm⁻¹) and C≡N stretch (~2240 cm⁻¹) .
- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₂Br₂NO₃) with isotopic patterns characteristic of bromine .
Advanced: How can researchers address discrepancies between theoretical and observed NMR chemical shifts for this compound?
Methodological Answer:
- Computational Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify conformational or electronic anomalies .
- X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure. Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters .
- Solvent Effects: Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Advanced: What strategies are effective in resolving crystallographic disorder in the naphthalene moiety during X-ray structure determination?
Methodological Answer:
- Multi-Component Refinement: In SHELXL, assign partial occupancy to disordered atoms and apply restraints (e.g., SIMU, DELU) to stabilize geometry .
- Twinned Data: For overlapping reflections, use TWIN/BASF commands in SHELXL to model twin domains .
- Low-Temperature Data Collection: Collect data at 100 K to minimize thermal motion and improve resolution .
Advanced: What mechanistic insights explain the influence of bromine and cyano substituents on the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects: Bromine (σₚ = +0.23) and cyano (σₚ = +0.66) groups activate the phenyl ring via resonance and inductive effects, directing nucleophilic attack to the para position relative to the acetate group .
- Kinetic Studies: Monitor reactions with varying substituents using HPLC or in situ IR. Compare rate constants to establish substituent contribution .
Basic: What are the critical parameters for successful recrystallization of this compound to achieve high purity?
Methodological Answer:
- Solvent Selection: Use ethanol or ethyl acetate for high solubility at reflux and low solubility at 0–4°C .
- Cooling Rate: Gradual cooling (1–2°C/min) promotes large crystal formation, reducing impurity inclusion .
- Seed Crystals: Introduce purified microcrystals to induce controlled nucleation .
Advanced: How does the steric bulk of the naphthalen-2-yloxy group influence the compound’s conformation in solution versus solid state?
Methodological Answer:
- Solution Studies: Compare NOESY NMR (solution) with X-ray data (solid state) to identify rotational barriers. The naphthalene group may adopt a perpendicular conformation in solution due to free rotation, but a planar arrangement in crystals due to packing forces .
- DFT Calculations: Map potential energy surfaces to identify stable conformers and transition states .
Basic: What chromatographic methods are suitable for purifying intermediates during the synthesis of this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with hexane:ethyl acetate (gradient from 9:1 to 7:3) to separate brominated intermediates .
- Prep-TLC: For small-scale purification, employ 0.5 mm silica plates and visualize under UV (254 nm) .
Advanced: What experimental approaches can validate the proposed electronic effects of substituents on the acetate moiety’s hydrolysis kinetics?
Methodological Answer:
- pH-Dependent Kinetics: Conduct hydrolysis in buffered solutions (pH 2–12) and monitor by UV-Vis (loss of ester absorbance at 270 nm) .
- Isotopic Labeling: Use ¹⁸O-water to track hydrolysis products via GC-MS .
Basic: How should researchers handle and store this compound to prevent degradation under laboratory conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
